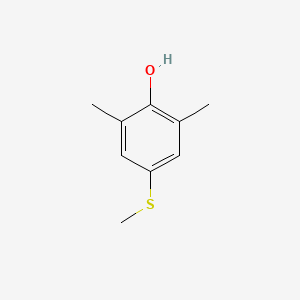

2,6-Dimethyl-4-(methylthio)phenol

Description

Significance of Methylthio-Substituted Phenols in Organic Chemistry

Within the broader class of thiophenol derivatives, methylthio-substituted phenols are of particular interest. These compounds feature a methylthio (-SCH₃) group attached to a phenol (B47542) ring. The presence of both the hydroxyl (-OH) and the methylthio group on the aromatic ring imparts a unique set of chemical properties. The methylthio group, an electron-donating group, can influence the reactivity of the aromatic ring, particularly in electrophilic substitution reactions.

Substituted phenols are fundamental starting materials in the synthesis of more complex molecules. wisdomlib.org The hydroxyl group of phenols is weakly acidic, allowing for the formation of phenolate (B1203915) ions which are strong nucleophiles. ucalgary.ca Methylthio-substituted phenols serve as versatile intermediates in the synthesis of a variety of organic compounds. For instance, the sulfur atom can be oxidized to form the corresponding sulfoxides and sulfones, thereby introducing new functionalities and modifying the electronic properties of the molecule. Furthermore, the presence of the methylthio group can be exploited in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The unique electronic and structural characteristics of methylthio-substituted phenols make them valuable subjects of study in the development of new synthetic methods and functional materials.

Scope of Academic Inquiry for 2,6-Dimethyl-4-(methylthio)phenol

The specific compound, 2,6-Dimethyl-4-(methylthio)phenol, is a member of the methylthio-substituted phenol family. Its structure is characterized by a phenol ring with two methyl groups at the ortho positions (2 and 6) relative to the hydroxyl group, and a methylthio group at the para position (4). The steric hindrance provided by the two methyl groups flanking the hydroxyl group can influence its reactivity, potentially offering selectivity in certain chemical transformations.

Academic inquiry into 2,6-Dimethyl-4-(methylthio)phenol primarily revolves around its role as a chemical intermediate and its potential applications derived from its structure. Research into structurally related compounds suggests several avenues of investigation. For instance, hindered phenols, such as those with bulky substituents at the 2 and 6 positions, are well-known for their antioxidant properties. researchgate.net The mechanism of this antioxidant activity often involves the donation of the hydrogen atom from the hydroxyl group to scavenge free radicals, with the resulting phenoxyl radical being stabilized by the adjacent alkyl groups. The presence of the sulfur-containing substituent in 2,6-Dimethyl-4-(methylthio)phenol could further modulate this antioxidant potential. nih.govmdpi.com

Furthermore, phenols and their derivatives are crucial monomers in polymer chemistry. For example, 2,6-dimethylphenol (B121312) is a key monomer for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. mdpi.com The functionalization of such monomers allows for the tuning of polymer properties. Consequently, 2,6-Dimethyl-4-(methylthio)phenol could be explored as a comonomer or a functional additive in polymer synthesis to impart specific properties, such as altered thermal stability, solubility, or antioxidant capability, to the resulting materials.

The synthesis of 2,6-Dimethyl-4-(methylthio)phenol itself and its subsequent chemical transformations are also areas of academic interest. Developing efficient synthetic routes to this and related compounds, as well as exploring its reactivity in various organic reactions, contributes to the broader understanding of organosulfur chemistry. acs.org

Below is a table summarizing the key chemical properties of 2,6-Dimethyl-4-(methylthio)phenol.

| Property | Value | Reference |

| IUPAC Name | 2,6-dimethyl-4-(methylsulfanyl)phenol | sigmaaldrich.com |

| CAS Number | 7379-49-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₁₂OS | chemicalbook.comepa.gov |

| Molecular Weight | 168.26 g/mol | chemicalbook.com |

| Melting Point | 59-61 °C | chemicalbook.com |

| Boiling Point | 117-119 °C (at reduced pressure) | chemicalbook.com |

| InChI Key | MGOOYXDTXUPBTC-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOOYXDTXUPBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303201 | |

| Record name | phenol, 2,6-dimethyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-49-9 | |

| Record name | NSC157316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenol, 2,6-dimethyl-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2,6-Dimethyl-4-(methylthio)phenol

The synthesis of 2,6-Dimethyl-4-(methylthio)phenol is not typically achieved through a single, direct reaction but rather through multi-step strategies involving carefully selected precursors and specific functionalization reactions.

Precursor-Based Synthetic Routes

The construction of the target molecule often begins with more readily available phenolic compounds. A primary precursor is 2,6-dimethylphenol (B121312) (2,6-DMP) , a significant industrial chemical used in the production of plastics like polyphenylene oxide (PPO). nih.govscispace.comnih.govresearchgate.netresearchgate.netnih.gov The synthesis of 2,6-DMP itself is a well-studied process, typically involving the ortho-alkylation of phenol (B47542) with methanol (B129727). researchgate.net This reaction serves as the foundational step to create the dimethylated phenolic ring structure.

Another strategic precursor is 4-(methylthio)phenol (B156131) . Research has demonstrated the synthesis of 4-methylthiophenol by reacting phenol with dimethyl disulfide in the presence of a strong acid, such as sulfuric acid. researchgate.net This approach establishes the methylthio group at the desired para-position, which can then be followed by methylation at the ortho positions.

A more complex, multi-step route involves the use of a temporary protecting group. For instance, 4-tert-butylphenol (B1678320) can be synthesized and then subjected to hydroxymethylation and reduction to yield 4-tert-butyl-2,6-dimethylphenol . google.com This intermediate contains the necessary dimethylphenol structure. The final step would involve the removal of the tert-butyl group and the introduction of the methylthio moiety. google.com

Functionalization Reactions at the Phenol Ring

Functionalizing the phenol ring to introduce both the methyl and methylthio groups in the correct positions is the core challenge. The key reactions are C-alkylation and thiolation.

Alkylation: The introduction of methyl groups onto the phenol ring is a classic Friedel-Crafts alkylation reaction. In industrial synthesis, this is most often achieved via vapor-phase methylation of phenol with methanol over a catalyst. researchgate.netgoogle.com The primary goal is to achieve high regioselectivity for the ortho positions to maximize the yield of 2,6-dimethylphenol, which is a crucial intermediate. nih.govgoogle.com

Thiolation and Sulfenylation: Introducing the sulfur-containing moiety can be accomplished through various methods. One documented approach for a related compound involves the reaction of 2,6-di-t-butyl-4-mercaptophenol with an appropriate electrophile, suggesting that creating a mercapto (-SH) group on the 2,6-dimethylphenol ring, followed by methylation, is a viable pathway. prepchem.com Another direct method is the reaction of phenol with dimethyl disulfide, which has been optimized to produce 4-methylthiophenol with yields between 79.3% and 83.5%. researchgate.net

Introduction of the Methylthio Moiety

The specific introduction of the methylthio (-SCH₃) group onto the pre-formed 2,6-dimethylphenol scaffold is the final key transformation. This can be achieved via electrophilic substitution. A common method for introducing a sulfur functional group onto an activated ring like phenol is through reaction with a sulfenyl chloride or a disulfide.

One established laboratory-scale synthesis for the related compound 4-methylthiophenol uses phenol and dimethyl disulfide as starting materials in the presence of a strong acid catalyst like H₂SO₄ at 40°C. researchgate.net The optimal conditions reported are a molar ratio of Me₂S₂:PhOH:H₂SO₄ of 1:3.15:1.75 over 5 hours. researchgate.net Adapting this methodology to 2,6-dimethylphenol as the substrate would be a logical synthetic route to explore for producing 2,6-Dimethyl-4-(methylthio)phenol.

Alternatively, nucleophilic substitution reactions can be employed. This could involve generating a phenoxide from 2,6-dimethylphenol and reacting it with a methylthio-containing electrophile, or, more commonly, starting with a halogenated precursor. evitachem.com

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the precursors for 2,6-Dimethyl-4-(methylthio)phenol, particularly in the alkylation of phenol.

Heterogeneous Catalysis for Phenol Alkylation

The alkylation of phenol with methanol is a cornerstone of industrial organic synthesis, with a strong focus on heterogeneous catalysts to facilitate separation and improve environmental friendliness. proquest.com These solid catalysts are essential for directing the reaction towards the desired ortho-methylated products, primarily 2,6-dimethylphenol.

A variety of catalytic systems have been investigated:

Metal Oxides: Iron-chromium mixed oxides have proven to be effective and are used industrially. nih.govnih.govresearchgate.net Magnesium oxide is another catalyst used for high-temperature methylation, favoring ortho-alkylation. google.com

Zeolites: Catalysts like beta zeolite, H-beta, MCM-22, and H-MCM-22 have been studied for phenol alkylation in continuous fixed-bed reactors. begellhouse.com While these can produce a mixture of products including o-cresol (B1677501), p-cresol, and 2,4-xylenol, reaction conditions can be tuned to favor specific isomers. begellhouse.com High temperatures tend to favor C-methylation over O-methylation (the formation of anisole). begellhouse.com

Superacids: Solid superacid catalysts, such as sulfated metal oxides (SnO₂, TiO₂, ZrO₂), have demonstrated high activity for the alkylation of phenol, indicating their potential for facilitating C-C bond formation on the phenolic ring. proquest.com

Table 1: Heterogeneous Catalysts for Phenol Alkylation with Methanol

| Catalyst | Reactants | Temperature | Key Findings | Citations |

|---|---|---|---|---|

| Iron-Chromium Mixed Oxide (TZC-3/1) | Phenol, Methanol | 350-380°C | High phenol conversion (>90%) and high selectivity to 2,6-DMP (>85%) with o-cresol circulation. No O-alkylation observed. | nih.govnih.govresearchgate.net |

| Magnesium Oxide | Phenol, Methanol | 475-600°C | Favors ortho-methylation to produce 2,6-DMP. At 535°C, product was 86% 2,6-DMP. | google.com |

| H-MCM-22 Zeolite | Phenol, Methanol | Not specified | Exhibited the maximum conversion of phenol among zeolites tested, though with moderate anisole (B1667542) selectivity. | begellhouse.com |

| H-beta Zeolite | Phenol, Methanol | Not specified | Produced the best selectivity for anisole (63%) with 50% phenol conversion. | begellhouse.com |

Fluidized Bed Reactor Systems in Methylation Processes

The methylation of phenol with methanol in the gas phase is a strongly exothermic reaction (ΔHor = -134.8 kJ/mol for 2,6-DMP). nih.govresearchgate.net Managing the heat generated is critical to prevent catalyst deactivation and unwanted side reactions. Fluidized bed reactors are exceptionally well-suited for this challenge.

The key advantages of using a fluidized bed reactor for this process include:

Excellent Temperature Control: The intense mixing of catalyst particles ensures a uniform temperature throughout the reactor, effectively dissipating the heat of reaction. nih.govscispace.comresearchgate.net

Enhanced Heat and Mass Transfer: The fluidization of the catalyst bed promotes efficient contact between the gaseous reactants and the catalyst surface, leading to high reaction rates. nih.govscispace.com

Maximum Catalyst Utilization: The continuous movement of particles ensures that the entire catalyst surface is available for reaction. nih.govscispace.com

Research using an industrial iron-chromium catalyst (TZC-3/1) in a fluidized bed has demonstrated the feasibility and efficiency of this approach for 2,6-DMP synthesis. nih.govnih.govresearchgate.net Studies have focused on optimizing parameters such as the minimum fluidization velocity, reactant molar ratios, and operating temperature to achieve stable and high-yield production. nih.govscispace.comnih.govresearchgate.net For example, a stable process is possible in the temperature range of 350-380°C with the circulation of o-cresol, a key intermediate, which boosts selectivity towards the final 2,6-DMP product to over 85%. nih.govresearchgate.net

Table 2: Fluidized Bed Reactor Performance for 2,6-DMP Synthesis

| Catalyst | Reactor Conditions | Phenol Conversion | 2,6-DMP Selectivity | By-products | Citations |

|---|---|---|---|---|---|

| Iron-Chromium (TZC-3/1) | Temp: 360°C; Molar Ratio (Phenol:Methanol:Water) = 1:8:1 | >90% | >85% (with o-cresol circulation) | Low levels of 2,4-DMP and 2,4,6-TMP | scispace.comnih.govresearchgate.net |

Advanced Functionalization and Derivatization

The unique structure of 2,6-Dimethyl-4-(methylthio)phenol, with its reactive phenolic hydroxyl group, sterically hindering methyl groups, and a para-positioned methylthio moiety, allows for a variety of advanced functionalization and derivatization strategies. These modifications are key to tailoring the molecule for specific applications.

Strategies for Carbon-Sulfur Bond Manipulation

The manipulation of the carbon-sulfur (C-S) bond is fundamental in the synthesis and derivatization of thiophenols. A key transformation in this context is the Newman-Kwart rearrangement. This thermal rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate. The process typically involves heating the O-aryl precursor, leading to an intramolecular migration of the thiocarbamoyl group from the phenolic oxygen to a carbon on the aromatic ring. This method serves as a crucial step in multi-step syntheses for producing aromatic thiols from phenols. diva-portal.org For a compound like 2,6-Dimethyl-4-(methylthio)phenol, this rearrangement would be more relevant to the synthesis of its precursors or isomers, providing a foundational method for introducing sulfur functionalities onto a phenolic ring system. diva-portal.org

Generation of Functionalized Phenol Derivatives (e.g., 2,6-Diformyl-4-methylthiophenol)

A significant derivative of interest is 2,6-Diformyl-4-methylthiophenol. The introduction of two formyl groups at the ortho positions to the hydroxyl group dramatically alters the electronic properties and steric environment of the parent molecule, creating a valuable building block for synthesizing more complex structures like Schiff bases and macrocycles.

While a direct, one-pot synthesis from 2,6-Dimethyl-4-(methylthio)phenol is not commonly documented, literature points towards the in situ generation of 2,6-Diformyl-4-methylthiophenol from a precursor, S-(2,6-diformyl-4-methylphenyl) N,N-dimethylcarbamothioate. researchgate.net This suggests a multi-step approach where the phenol is first protected and then subjected to formylation, followed by deprotection to yield the target diformyl derivative.

The formylation of phenols is a general and widely studied reaction. orgsyn.org For instance, the Duff reaction or the Reimer-Tiemann reaction are classic methods, though they can sometimes lead to mixtures of isomers. More selective methods, such as the reaction of phenols with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene, have been developed to prepare phenolaldehydes with high selectivity, avoiding the common issue of ortho- and para-isomer mixtures. orgsyn.org Following the successful diformylation, the resulting 2,6-diformyl derivative can undergo further reactions, such as the Claisen-Schmidt condensation with various ketones, to produce bis-chalcone derivatives. researchgate.net

Table 1: Synthesis of Phenolaldehydes

| Starting Phenol | Product Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| 3-Acetamidophenol | N-(2,4-Diformyl-5-hydroxyphenyl)acetamide | 66-67.5 | orgsyn.org |

| Phenol | 4-Hydroxybenzaldehyde | 88 | orgsyn.org |

| 2,6-Dimethylphenol | 4-Hydroxy-3,5-dimethylbenzaldehyde | 80 | orgsyn.org |

Enzymatic Modifications and Biocatalysis

Enzymes offer a powerful tool for the selective modification of phenolic compounds under mild conditions. Laccases and polyphenol oxidases are particularly relevant for catalyzing oxidation and polymerization reactions.

Dimerization Pathways via Enzymatic Oxidation

Enzymatic oxidation provides a green and efficient route to dimerized phenolic structures. While direct enzymatic dimerization of 2,6-Dimethyl-4-(methylthio)phenol is not extensively detailed, studies on closely related analogs like 2,6-dimethylphenol and 2,6-dimethoxyphenol (B48157) offer significant insights.

Laccase from Rhus vernicifera has been shown to catalyze the oxidation of 2,6-dimethylphenol, leading to the formation of 3,3',5,5'-tetramethyl-4,4'-diphenoquinone as the primary product. jlu.edu.cn Similarly, laccase can mediate the oxidation of 2,6-dimethoxyphenol, which results in a symmetrical C-C coupled dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net This dimer was found to have a higher antioxidant capacity than the original monomer. researchgate.net These reactions proceed via the generation of phenoxy radicals, which then couple to form the dimer. A similar C-C coupled dimer of 2,6-dimethylphenol, 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol, can also be synthesized with high selectivity using chemical oxidants like (diacetoxyiodo)benzene. rsc.org These examples strongly suggest that 2,6-Dimethyl-4-(methylthio)phenol would be a viable substrate for laccase-mediated oxidation, likely leading to C-C or C-S coupled dimers with potentially enhanced biological or material properties.

Biotransformation Pathways for Related Phenolic Compounds

Biotransformation extends beyond dimerization and encompasses a range of modifications catalyzed by enzymes. Polyphenol oxidase (PPO) is a key enzyme family responsible for the browning of fruits and vegetables by oxidizing phenolic compounds. nih.gov PPOs, which can exhibit tyrosinase and catechol oxidase activity, oxidize monophenols and o-diphenols into highly reactive quinones. nih.gov These quinones can then undergo non-enzymatic polymerization to form pigments. nih.gov

The biotransformation of phenolic substrates using enzymes like laccase is a field of active research. researchgate.net Laccases have been reported to oxidize a wide array of phenolic compounds. researchgate.net The enzymatic catalysis of 2,6-dimethoxyphenol in aqueous-organic media has been studied to produce compounds with improved antioxidant activity. researchgate.net Such biotransformation strategies could be applied to 2,6-Dimethyl-4-(methylthio)phenol to generate novel derivatives with tailored functionalities.

Rearrangement Reactions in Related Phenols

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer. For phenolic compounds, these reactions can be used to introduce functional groups at specific positions.

A notable example is the Fries rearrangement. In a related compound, 2,6-dimethylphenol, acylation with acetyl chloride in the presence of trifluoromethanesulfonic acid leads to the formation of 3,5-Dimethyl-4-hydroxylacetophenone. mdpi.com This reaction involves the migration of an acyl group from the phenolic oxygen to a carbon atom of the aromatic ring, a process that is synthetically valuable for creating hydroxyaryl ketones. mdpi.com

Another relevant transformation is the Newman-Kwart rearrangement, discussed earlier in the context of C-S bond manipulation. This reaction involves the intramolecular migration of a thiocarbamate group from a phenolic oxygen to the aromatic ring, serving as a critical step in the synthesis of thiophenols from phenols. diva-portal.org This rearrangement is fundamental for creating the S-aryl linkage necessary for many sulfur-containing aromatic compounds.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the exact atomic and molecular structure of a crystalline solid.

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for 2,6-Dimethyl-4-(methylthio)phenol. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and the contents of the asymmetric unit for this specific compound are not available at this time.

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions and the factors governing the crystal packing stability of 2,6-Dimethyl-4-(methylthio)phenol cannot be conducted. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.

For comparison, the ¹H-NMR spectrum of 4-(methylthio)phenol in CDCl₃ shows signals for the aromatic protons and the methylthio group. chemicalbook.comchemicalbook.com The protons on the aromatic ring appear as two doublets, and the methyl protons of the methylthio group appear as a singlet. chemicalbook.comchemicalbook.com In 2,6-dimethylphenol, the aromatic protons and the methyl protons give rise to distinct signals. chemicalbook.com

Based on these parent structures, the ¹H-NMR spectrum of 2,6-Dimethyl-4-(methylthio)phenol is predicted to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent protons of the two methyl groups, and a singlet for the three protons of the methylthio group. The hydroxyl proton will also produce a signal, the chemical shift of which can vary depending on concentration and solvent.

Table 1: Comparative ¹H-NMR Data of Related Phenols

| Compound | Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Reference |

|---|---|---|---|

| 4-(Methylthio)phenol | Ar-H | ~7.22 (d), ~6.78 (d) | chemicalbook.comchemicalbook.com |

| -SCH₃ | ~2.43 (s) | chemicalbook.comchemicalbook.com | |

| 2,6-Dimethylphenol | Ar-H | Varies by specific proton | chemicalbook.com |

| -CH₃ | Varies by specific proton | chemicalbook.com |

Similar to the proton NMR data, specific experimental ¹³C-NMR data for 2,6-Dimethyl-4-(methylthio)phenol is not available in the searched literature. However, predictions can be made from the data of 4-(methylthio)phenol and 2,6-dimethylphenol.

The ¹³C-NMR spectrum of 4-(methylthio)phenol displays distinct signals for the carbon atoms of the aromatic ring and the methylthio group. chemicalbook.comsigmaaldrich.com Likewise, the spectrum of 2,6-dimethylphenol shows characteristic peaks for its aromatic and methyl carbons.

For 2,6-Dimethyl-4-(methylthio)phenol, one would expect to observe signals for the four distinct types of aromatic carbons, a signal for the two equivalent methyl carbons, and a signal for the methylthio carbon.

Table 2: Comparative ¹³C-NMR Data of Related Phenols

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Reference |

|---|---|---|---|

| 4-(Methylthio)phenol | Ar-C | Varies by specific carbon | chemicalbook.comsigmaaldrich.com |

| -SCH₃ | Varies by specific carbon | chemicalbook.comsigmaaldrich.com | |

| 2,6-Dimethylphenol | Ar-C | Varies by specific carbon | |

| -CH₃ | Varies by specific carbon |

A search of the scientific literature did not yield any information on the use of two-dimensional NMR techniques, such as ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY), for the structural analysis of 2,6-Dimethyl-4-(methylthio)phenol. Such techniques would be invaluable for confirming spatial proximities between protons and further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a comprehensive view of the molecular vibrations of 2,6-Dimethyl-4-(methylthio)phenol. These vibrations are characteristic of the specific bonds and functional groups within the molecule, serving as a molecular fingerprint.

Key expected vibrational frequencies include the O-H stretching of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are anticipated to be in the 1300-1400 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively. The presence of the methylthio group (-S-CH₃) would introduce a C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for 2,6-Dimethyl-4-(methylthio)phenol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Phenolic -OH |

| Aromatic C-H Stretch | 3000-3100 | Ar-H |

| Aliphatic C-H Stretch | 2850-2970 | -CH₃ |

| C=C Aromatic Stretch | 1450-1600 | Aromatic Ring |

| O-H In-plane Bend | 1300-1400 | Phenolic -OH |

| C-O Stretch | 1150-1250 | Phenolic C-O |

| C-S Stretch | 600-800 | -S-CH₃ |

Data is predicted based on characteristic vibrational frequencies of similar compounds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. An experimental Raman spectrum for 2,6-Dimethyl-4-(methylthio)phenol is not widely published. However, based on the analysis of related molecules like 2,6-dimethylphenol and 2,6-dimethyl-4-nitrophenol, key Raman shifts can be anticipated. epa.govchemicalbook.com

The most intense bands in the Raman spectrum are expected to arise from the symmetric vibrations of the aromatic ring and the C-S bond. The symmetric "breathing" vibration of the benzene (B151609) ring is typically a strong and sharp band. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more prominent peak in the Raman spectrum. The C-H stretching vibrations of the methyl groups and the aromatic ring will also be present.

Table 2: Predicted Raman Spectral Data for 2,6-Dimethyl-4-(methylthio)phenol

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Aromatic Ring |

| C-S Stretch | 600-800 | -S-CH₃ |

| Aromatic C-H Stretch | 3000-3100 | Ar-H |

| Aliphatic C-H Stretch | 2850-2970 | -CH₃ |

| C=C Aromatic Stretch | 1450-1600 | Aromatic Ring |

Data is predicted based on characteristic Raman shifts of analogous compounds.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule upon absorption of ultraviolet and visible light, as well as the behavior of unpaired electrons in radical species.

The UV-Vis spectrum of 2,6-Dimethyl-4-(methylthio)phenol is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The substitution pattern on the phenol ring, with two methyl groups and a methylthio group, influences the position and intensity of these absorption maxima (λmax). The methylthio group, acting as an auxochrome, is likely to cause a bathochromic (red) shift compared to unsubstituted phenol. For instance, 4-(methylthio)phenol exhibits absorption maxima at approximately 230 nm, 255 nm, and 285 nm in aqueous ethanol. chemwhat.com The presence of the two additional methyl groups in 2,6-Dimethyl-4-(methylthio)phenol may cause a slight shift in these values.

Table 3: Predicted UV-Vis Absorption Maxima for 2,6-Dimethyl-4-(methylthio)phenol

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Water | ~230-240 | π → π* |

| ~255-265 | π → π* | |

| ~285-295 | π → π* |

Data is predicted based on the UV-Vis spectrum of 4-(methylthio)phenol. chemwhat.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study chemical species that have one or more unpaired electrons, such as free radicals. The phenoxyl radical of 2,6-Dimethyl-4-(methylthio)phenol can be generated through oxidation of the parent phenol. The EPR spectrum of this radical would provide information about the distribution of the unpaired electron spin density across the aromatic ring.

While specific EPR data for the phenoxyl radical of 2,6-Dimethyl-4-(methylthio)phenol is not available, the spectrum is expected to be influenced by the hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily the protons of the methyl groups and the aromatic ring. The two methyl groups at the 2 and 6 positions would likely result in a complex hyperfine splitting pattern. The methylthio group at the 4-position would also influence the electronic distribution and thus the g-factor and hyperfine coupling constants.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For 2,6-Dimethyl-4-(methylthio)phenol (molar mass: 168.26 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 168.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for phenols and thioethers. A common fragmentation pathway for phenols is the loss of a hydrogen atom to form a stable phenoxyl cation, or the loss of a CO molecule from the ring. The presence of the methylthio group would also lead to specific fragmentations, such as the cleavage of the C-S bond to lose a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula as C₉H₁₂OS.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,6-Dimethyl-4-(methylthio)phenol

| m/z | Predicted Fragment Ion | Possible Loss from Molecular Ion |

|---|---|---|

| 168 | [C₉H₁₂OS]⁺ | Molecular Ion |

| 153 | [C₈H₉OS]⁺ | Loss of •CH₃ |

| 121 | [C₈H₉O]⁺ | Loss of •SCH₃ |

| 93 | [C₆H₅O]⁺ | Loss of C₂H₄ and •CH₃ |

Data is predicted based on general fragmentation patterns of phenols and thioethers. docbrown.info

Structural Elucidation and Advanced Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the assessment of purity and the identification of by-products in the synthesis of 2,6-Dimethyl-4-(methylthio)phenol. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry, allowing for the detailed characterization of volatile and semi-volatile compounds within a sample matrix.

In the analysis of 2,6-Dimethyl-4-(methylthio)phenol, the GC component separates the target compound from residual starting materials, reaction intermediates, and other potential by-products based on their differential partitioning between a stationary phase within the GC column and a mobile gaseous phase. The retention time, the time it takes for a compound to travel through the column, serves as a primary identifier.

Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint for a given molecule and is crucial for its structural elucidation.

Detailed Research Findings

While specific, detailed research findings on the GC-MS analysis of 2,6-Dimethyl-4-(methylthio)phenol are not extensively documented in publicly available literature, general principles of phenol (B47542) and thiophenol analysis can be applied. For instance, in the synthesis of related compounds like 2,6-dimethylphenol (B121312) through the methylation of phenol, by-products such as o-cresol (B1677501), 2,4-dimethylphenol (B51704), and 2,4,6-trimethylphenol (B147578) are commonly observed. nist.govwiley.comnist.govgoogle.com It is plausible that analogous side-products could arise during the synthesis of 2,6-Dimethyl-4-(methylthio)phenol, depending on the specific synthetic route employed.

The mass spectrum of the parent compound, 2,6-dimethylphenol, is well-characterized and available in spectral databases like the NIST Mass Spectrometry Data Center. nist.gov However, the introduction of the methylthio- group at the 4-position would significantly alter the fragmentation pattern. The analysis of thiophenol derivatives often reveals characteristic fragmentation pathways involving the sulfur atom. nih.govnist.gov

A comprehensive GC-MS analysis would aim to identify and quantify such potential impurities to ensure the purity of the final 2,6-Dimethyl-4-(methylthio)phenol product. The development of a robust GC-MS method would involve the optimization of parameters such as the GC column type, temperature program, and mass spectrometer settings to achieve optimal separation and detection of all relevant compounds.

Data Tables

The following interactive table outlines the typical parameters for a GC-MS analysis suitable for phenols and related compounds, which would be adapted for the specific analysis of 2,6-Dimethyl-4-(methylthio)phenol.

| Parameter | Value | Description |

| GC Column | HP-5ms (or equivalent) | A common, non-polar column suitable for a wide range of compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | A typical temperature program to separate compounds with varying boiling points. |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for capillary columns. |

| MS Ionization Mode | Electron Impact (EI) | A common ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy used for EI, leading to extensive fragmentation. |

| Mass Range | 40-550 amu | A typical mass range to detect the parent ion and its fragments. |

The subsequent table lists potential by-products that could be identified during the synthesis of 2,6-Dimethyl-4-(methylthio)phenol, based on analogous reactions.

| Compound Name | Potential Origin |

| 2,6-Dimethylphenol | Unreacted starting material or side-product |

| o-Cresol | By-product from incomplete methylation |

| 2,4-Dimethylphenol | Isomeric by-product |

| 2,4,6-Trimethylphenol | Over-methylation by-product |

| Dimethyl disulfide | By-product from the thiomethylating agent |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of medium-sized organic molecules due to its balance of accuracy and computational cost.

Geometric Parameter Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For 2,6-Dimethyl-4-(methylthio)phenol, this would involve determining the precise spatial arrangement of the phenol (B47542) ring, the two methyl groups, the hydroxyl group, and the methylthio group. Conformational analysis would also be performed to identify different spatial isomers (conformers) and their relative energies, which is particularly important for understanding the orientation of the hydroxyl and methylthio groups.

Vibrational Frequency Calculations and Spectral Assignment

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, C-S bond, or the bending motions of the methyl groups. By comparing the calculated spectrum with experimental data (if available), the accuracy of the computational model can be validated. For instance, studies on the related compound 2,6-Dimethyl-4-nitrophenol have successfully used DFT to assign its fundamental vibrational modes. epa.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Contributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. dntb.gov.ua Analysis of the atomic orbital contributions to the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Advanced Quantum Chemical Studies

Beyond standard DFT calculations, more advanced studies could be undertaken to explore specific properties. This might include time-dependent DFT (TD-DFT) to predict electronic absorption spectra (UV-Vis) or calculations of the molecular electrostatic potential (MEP) map to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Despite the established methodologies for such computational investigations, a specific and detailed analysis for 2,6-Dimethyl-4-(methylthio)phenol is not found in the current body of scientific literature. Therefore, the presentation of specific data tables and detailed research findings for this particular compound is not possible at this time.

Investigation of Nonlinear Optical (NLO) PropertiesThis area of research would involve computational screening to determine if 2,6-Dimethyl-4-(methylthio)phenol has potential applications in optical technologies. These studies calculate properties like hyperpolarizability.

The absence of specific research in these areas for 2,6-Dimethyl-4-(methylthio)phenol underscores a gap in the current scientific literature. Future computational studies are required to elucidate the specific properties and potential applications of this compound.

Reactivity Studies and Mechanistic Investigations

Degradation Pathways and Product Identification

The breakdown of 2,6-Dimethyl-4-(methylthio)phenol under thermal stress leads to the formation of various smaller molecules.

Specific research detailing the complete thermal decomposition pathway of 2,6-Dimethyl-4-(methylthio)phenol is not extensively covered in publicly available literature. However, information on the closely related compound, 2,6-Dimethylphenol (B121312), provides significant insights. For 2,6-Dimethylphenol, studies indicate that it is stable under normal conditions but will decompose when subjected to high heat. fishersci.com Thermal decomposition can lead to the release of irritating gases and vapors. fishersci.com When heated to the point of decomposition, it is known to emit acrid smoke and toxic fumes. noaa.gov The presence of the methylthio group in 2,6-Dimethyl-4-(methylthio)phenol introduces a sulfur atom, which is expected to influence the decomposition process, likely leading to additional sulfur-containing byproducts.

The primary hazardous products from the thermal decomposition of organic compounds are oxides of their constituent elements. Based on the molecular structure of 2,6-Dimethyl-4-(methylthio)phenol (C₉H₁₂OS), its decomposition under heat and in the presence of oxygen is expected to yield specific hazardous gases.

Drawing parallels with the documented decomposition of 2,6-Dimethylphenol, the combustion of the hydrocarbon backbone will produce carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.comnoaa.gov The presence of the methylthio (-SCH₃) group makes the formation of sulfur oxides, such as sulfur dioxide (SO₂) and sulfur trioxide (SO₃), highly probable.

| Precursor Compound | Expected Hazardous Decomposition Products |

| 2,6-Dimethyl-4-(methylthio)phenol | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Sulfur Oxides (SOx) |

This table is based on the decomposition products identified for analogous compounds and fundamental principles of combustion chemistry.

Oxidative Reactions and Hydrodesulfurization

The sulfur atom in the methylthio group is a key site for oxidative reactions. Studies on analogous compounds, such as 2-Methyl-4-(methylthio)phenol, show that the methylthio group is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives using common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This transformation is a fundamental reaction in organosulfur chemistry, often used to modify the electronic properties of the molecule or as a step in more complex syntheses.

Oxidation Reaction of the Methylthio Group

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 2,6-Dimethyl-4-(methylthio)phenol | Hydrogen Peroxide (H₂O₂) | 2,6-Dimethyl-4-(methylsulfinyl)phenol (Sulfoxide) |

This table illustrates the stepwise oxidation of the sulfur center, a characteristic reaction for thioethers.

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum fractions. The process involves treating the material with hydrogen gas over a metal catalyst to cleave carbon-sulfur bonds. While HDS studies specifically targeting 2,6-Dimethyl-4-(methylthio)phenol are not prominent, research on similar sulfur-containing aromatic compounds like 4,6-dimethyldibenzothiophene (B75733) highlights the general challenge. osti.gov The goal of HDS is the cleavage of the C-S bond and removal of sulfur as hydrogen sulfide (B99878) (H₂S), but the efficiency can be affected by steric hindrance from adjacent methyl groups. osti.gov

Role as Protecting Group Acceptors in Acidolytic Cleavage

In complex organic syntheses, particularly in peptide synthesis, protecting groups are used to temporarily block reactive functional groups. The removal of these protecting groups, or deprotection, often occurs under acidic conditions (acidolysis). This process can generate highly reactive carbocations as byproducts, which can lead to unwanted side reactions with sensitive amino acids in the peptide chain.

To prevent these side reactions, "scavengers" or "protecting group acceptors" are added to the reaction mixture. These scavengers are typically electron-rich species that can efficiently trap the liberated carbocations. Thioethers, such as thioanisole, are classic examples of such scavengers.

The structure of 2,6-Dimethyl-4-(methylthio)phenol, containing a thioether (methylthio) moiety, makes it a strong candidate to function as a protecting group acceptor. During the acid-catalyzed cleavage of a protecting group like tert-butoxycarbonyl (Boc) or a tert-butyl ester, the thioether's sulfur atom can act as a nucleophile, trapping the resulting tert-butyl cation and preventing it from causing undesired alkylation of the target molecule. While 2,6-dialkylphenols themselves are noted for their use in certain deprotection schemes, the presence of the thioether group provides a well-established mechanism for cation scavenging. wikipedia.org

Biological Activities and Structure Activity Relationships Sar

Antioxidant Potential Evaluation

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group, thereby neutralizing free radicals. The presence of methyl groups at the ortho positions (2 and 6) and a methylthio group at the para position (4) significantly influences this activity.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. Phenolic compounds reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine. The efficiency of this reaction is influenced by the steric hindrance around the hydroxyl group and the electronic effects of the substituents on the aromatic ring. The two methyl groups at the 2 and 6 positions create steric hindrance, which can modulate the hydrogen-donating ability of the hydroxyl group. The methylthio (-SCH3) group at the para position can influence the electronic density of the phenol (B47542) ring, which in turn affects the stability of the resulting phenoxyl radical.

Illustrative Data on DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition (Illustrative) |

| 2,6-Dimethyl-4-(methylthio)phenol | 50 | 45% |

| 100 | 65% | |

| 200 | 85% | |

| Ascorbic Acid (Standard) | 50 | 95% |

Note: The data in this table is illustrative and based on general trends observed for similar phenolic compounds.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher absorbance reading in this assay indicates a greater reducing power. The electron-donating nature of the substituents on the phenolic ring plays a crucial role in this activity. The methyl groups and the methylthio group in 2,6-Dimethyl-4-(methylthio)phenol are expected to contribute to its reducing capacity.

Illustrative Data for Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Absorbance at 593 nm (Illustrative) |

| 2,6-Dimethyl-4-(methylthio)phenol | 0.650 |

| Gallic Acid (Standard) | 0.980 |

Note: The data in this table is illustrative and based on general trends observed for similar phenolic compounds.

Antimicrobial Efficacy Assessment

The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular functions. The lipophilicity and electronic properties of the molecule are key determinants of its antimicrobial efficacy.

Antibacterial Activity (Minimal Inhibitory Concentrations - MIC)

The minimal inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. For phenolic compounds, factors such as the alkyl substitution and the presence of other functional groups influence their interaction with bacterial cell walls and membranes. The methyl groups and the methylthio group in 2,6-Dimethyl-4-(methylthio)phenol would contribute to its lipophilicity, potentially enhancing its ability to penetrate bacterial membranes.

Illustrative Minimal Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) (Illustrative) |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | 512 |

| Candida albicans | 256 |

Note: The data in this table is illustrative and based on general trends observed for similar phenolic compounds.

Enzyme Inhibition Studies

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. PPARδ agonists, in particular, are investigated for their potential to induce genes related to fatty acid oxidation and mitochondrial biogenesis. google.com While direct studies on 2,6-Dimethyl-4-(methylthio)phenol as a PPARα/δ agonist are not extensively detailed in available research, the core structure is present in known PPAR agonists. For instance, compounds described as methylthiophenoxyethanoic acids and specifically the dual PPARα/γ agonist Elafibranor, which contains a 2,6-dimethylphenoxy moiety and a methylthio-phenyl group, demonstrate the relevance of this chemical scaffold in PPAR activation. google.com The activation of PPARδ can lead to an increase in mitochondrial biogenesis and up-regulation of genes involved in oxidative phosphorylation, highlighting a potential therapeutic area for structurally related compounds. google.com

Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.gov This function makes DHFR a vital target for therapeutic intervention, as its inhibition can halt cell proliferation. nih.govrjsocmed.com Consequently, DHFR inhibitors are widely used as anticancer (e.g., Methotrexate), antibacterial (e.g., Trimethoprim), and antiprotozoal agents. nih.govnih.gov The efficacy of these inhibitors stems from their ability to disrupt the folate metabolic pathway, leading to a deficiency in the necessary components for DNA synthesis and cellular replication, ultimately causing cell death. nih.gov A comprehensive review of the literature did not yield specific data on the activity of 2,6-Dimethyl-4-(methylthio)phenol as an inhibitor of human dihydrofolate reductase (hDHFR).

Investigation of Anti-inflammatory Activity

Phenolic compounds are widely recognized for their potential anti-inflammatory properties. eurekaselect.com Chronic inflammation is a contributing factor to various diseases, and natural compounds are being explored as alternative anti-inflammatory agents. mdpi.com The mechanisms often involve the modulation of key pro-inflammatory mediators. jpp.krakow.pl For example, many plant-derived polyphenols have been shown to suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO) by down-regulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. jpp.krakow.pl

While specific studies on the anti-inflammatory activity of 2,6-Dimethyl-4-(methylthio)phenol are limited, research on structurally related 2,6-disubstituted phenol derivatives has demonstrated notable effects. For instance, certain synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives have been shown to reduce edema formation in animal models of acute inflammation. nih.gov Another study on (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a derivative of 4-nerolidylcatechol, confirmed its anti-inflammatory action by inhibiting both phospholipase A₂ (PLA₂) and COX enzymes. nih.gov These findings suggest that the sterically hindered phenol scaffold, a key feature of 2,6-Dimethyl-4-(methylthio)phenol, is a promising basis for anti-inflammatory activity.

Anticancer Properties and Cellular Mechanisms

Phenolic compounds are known for their cytotoxic properties against various cancer cells. nih.gov Research into structurally similar molecules provides insight into the potential anticancer mechanisms of 2,6-Dimethyl-4-(methylthio)phenol. A related compound, 4-methyl-2,6-bis(1-phenylethyl)phenol, has demonstrated significant anti-proliferative and pro-apoptotic activities in several cancer cell lines. nih.govresearchgate.net

This analogue was found to induce apoptosis through multiple cellular mechanisms. nih.gov Treatment of cancer cells with 4-methyl-2,6-bis(1-phenylethyl)phenol resulted in characteristic apoptotic signs, including nuclear fragmentation and chromatin condensation. nih.gov Mechanistically, it enhanced the activation of executioner caspase-3 and initiator caspase-9 while decreasing the protein level of the anti-apoptotic Bcl-2. nih.gov Furthermore, it was shown to inhibit key cell survival signaling pathways by diminishing the phosphorylation levels of Src and STAT3. nih.gov These results suggest that compounds based on a 4-substituted-2,6-dialkylphenol structure could be developed as novel anticancer agents that block proliferation and induce apoptosis. nih.gov

| Cancer Cell Line | Cell Type | Observed Effect |

|---|---|---|

| MDA-MB 231 | Human Breast Cancer | Strongest anti-proliferative activity among tested lines |

| C6 glioma | Rat Glioma | Suppressed survival, induced apoptosis |

| HCT-15 | Human Colorectal Carcinoma | Suppressed survival |

| LoVo | Human Colon Cancer | Suppressed survival |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of phenolic compounds is highly dependent on the nature and position of substituents on the aromatic ring. These groups influence the compound's physicochemical properties, such as the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, which is critical for antioxidant activity. sapub.org

Influence of 2,6-Dimethyl Groups: The methyl groups at the ortho positions (2 and 6) relative to the hydroxyl group provide significant steric hindrance. This steric bulk can enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical, preventing it from participating in further unwanted reactions. This "hindered phenol" configuration is a common strategy for designing effective antioxidants.

Influence of the 4-Methylthio Group: The methylthio (-SCH₃) group at the para position (4) is considered to be electron-donating. sapub.org Substituents at the para position have a pronounced effect on the O-H BDE. Electron-donating groups tend to decrease the BDE, making it easier for the phenol to donate a hydrogen atom to scavenge free radicals. sapub.org This enhances the primary antioxidant capacity of the molecule. The interplay between the electron-donating para-substituent and the sterically hindering ortho-substituents in 2,6-Dimethyl-4-(methylthio)phenol likely results in a potent antioxidant profile.

| Substituent Type | Position | Effect on O-H BDE | General Effect on Antioxidant Activity | Example Groups |

|---|---|---|---|---|

| Electron-Donating | Ortho, Para | Decrease | Increase | -CH₃, -OCH₃, -NH₂, -SCH₃ |

| Electron-Withdrawing | Ortho, Para | Increase | Decrease | -NO₂, -CN, -CF₃, -COCH₃ |

| Steric Hindrance | Ortho | Variable | Generally Increase (stabilizes radical) | -C(CH₃)₃, -CH₃ |

Stereochemical Considerations and Enantiomeric Activity

The chemical structure of 2,6-Dimethyl-4-(methylthio)phenol lacks a chiral center. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. In the case of 2,6-Dimethyl-4-(methylthio)phenol, the benzene (B151609) ring is planar, and a plane of symmetry can be passed through the hydroxyl group, the sulfur atom, and the C1-C4 axis of the phenyl ring. The presence of this symmetry element means the molecule is achiral and cannot exist as enantiomers.

Furthermore, while some substituted biaryl compounds can exhibit a type of chirality known as atropisomerism due to restricted rotation around a single bond, this is not applicable to 2,6-Dimethyl-4-(methylthio)phenol as it is not a biaryl system. The rotation around the bond connecting the phenyl ring to the sulfur atom is not hindered to an extent that would lead to separable, non-superimposable stereoisomers at room temperature.

Consequently, considerations of enantiomeric activity, which describe the differing biological effects of enantiomers, are not relevant for this compound. All biological and chemical properties described for 2,6-Dimethyl-4-(methylthio)phenol refer to the single, achiral molecule.

Ligand-Target Interactions

The biological activity of phenolic compounds is often mediated by their interaction with specific protein targets. For substituted phenols, a well-documented target is the estrogen receptor (ER). The structural features of 2,6-Dimethyl-4-(methylthio)phenol, namely the phenolic hydroxyl group and the substituted aromatic ring, are key determinants for potential ligand-target interactions.

The hydroxyl group of a phenolic compound is crucial for binding to the ligand-binding pocket of nuclear receptors like the estrogen receptor. This hydroxyl group can act as a hydrogen bond donor, forming a critical interaction with specific amino acid residues in the receptor's binding site. For instance, in the estrogen receptor α (ERα), the phenolic hydroxyl of the natural ligand, 17β-estradiol, forms hydrogen bonds with the residues Glu353 and Arg394, as well as a water molecule, which are essential for anchoring the ligand in the binding pocket. It is plausible that the hydroxyl group of 2,6-Dimethyl-4-(methylthio)phenol engages in similar hydrogen bonding interactions.

The substituents on the phenolic ring play a significant role in modulating the binding affinity and specificity. The two methyl groups at the ortho-positions (positions 2 and 6) are considered to create a "hindered phenol" structure. This steric hindrance can influence the orientation of the molecule within the binding pocket and may affect its interaction with surrounding amino acid residues. In some cases, such steric bulk can enhance binding by promoting a more favorable conformation or by making additional van der Waals contacts. Conversely, excessive steric hindrance can also prevent the ligand from fitting properly into the binding site, thereby reducing its affinity.

Research on the estrogenic activity of a closely related compound, 3,5-dimethyl-4-(methylthio)phenol, which differs only in the position of the methyl groups, provides insights into the potential biological activity of 2,6-Dimethyl-4-(methylthio)phenol. In a yeast two-hybrid assay, 3,5-dimethyl-4-(methylthio)phenol exhibited estrogenic activity, although it was lower than that of bisphenol-A. This suggests that compounds with this substitution pattern can indeed act as ligands for the estrogen receptor.

The table below summarizes the relative estrogenic activity of 3,5-dimethyl-4-(methylthio)phenol and other related alkyl(thio)phenols as determined in a yeast two-hybrid assay, providing a basis for understanding the structure-activity relationships.

| Compound | Relative Estrogenic Activity (% of Bisphenol-A) |

|---|---|

| 4-(methylthio)phenol (B156131) | 11 |

| 3-methyl-4-(methylthio)phenol | 10 |

| 3,5-dimethyl-4-(methylthio)phenol | 4 |

| 4,4'-thiodiphenol | 1000 |

The data indicates that the number and position of methyl groups on the phenol ring influence the estrogenic activity. The presence of two methyl groups in 3,5-dimethyl-4-(methylthio)phenol results in a lower relative activity compared to the less substituted 4-(methylthio)phenol and 3-methyl-4-(methylthio)phenol. This suggests that the steric bulk from the two methyl groups, even when not directly ortho to the hydroxyl group, can impact the binding affinity to the estrogen receptor. It is therefore conceivable that the 2,6-dimethyl substitution pattern in the target compound would also significantly influence its interaction with the estrogen receptor, potentially leading to a distinct activity profile.

Metabolic Fate and Biotransformation

Mammalian Metabolic Pathways

In mammals, xenobiotics like 2,6-dimethyl-4-(methylthio)phenol undergo a series of enzymatic reactions, primarily in the liver, to increase their water solubility and facilitate their excretion from the body. These reactions are broadly categorized as Phase I (functionalization) and Phase II (conjugation) reactions.

O-demethylation is a common metabolic pathway for compounds containing methoxy (B1213986) groups, where a methyl group is removed from an oxygen atom. However, 2,6-dimethyl-4-(methylthio)phenol does not possess a methoxy group; instead, it has a methylthio group (a methyl group attached to a sulfur atom) and a phenolic hydroxyl group. Therefore, O-demethylation is not a relevant metabolic pathway for this compound.

P-O-Phenyl cleavage typically refers to the breaking of the bond between a phosphorus atom and an oxygen atom attached to a phenyl group, a reaction relevant for organophosphate compounds. As 2,6-dimethyl-4-(methylthio)phenol is not an organophosphate and lacks a P-O-phenyl bond, this cleavage mechanism is not applicable to its metabolism.

Conjugation reactions are a crucial Phase II metabolic pathway for phenols and compounds with electrophilic centers. For 2,6-dimethyl-4-(methylthio)phenol, the phenolic hydroxyl group is a prime site for conjugation.

Glutathione (B108866) Conjugation: Xenobiotics can be conjugated with glutathione (GSH), a tripeptide, in reactions often catalyzed by glutathione S-transferases (GSTs). nih.govencyclopedia.pubresearchgate.netconsensus.app This process typically occurs after a Phase I reaction that introduces a reactive site. For instance, oxidation of the sulfur atom in the methylthio group can create an electrophilic center, making it susceptible to nucleophilic attack by the thiol group of glutathione. This conjugation significantly increases the water solubility of the xenobiotic, marking it for excretion. nih.govencyclopedia.pub While direct evidence for glutathione conjugation of 2,6-dimethyl-4-(methylthio)phenol is not available, it is a plausible pathway based on the metabolism of other thioether-containing compounds.

Other potential conjugation reactions for the phenolic hydroxyl group include glucuronidation and sulfation, which are common pathways for increasing the water solubility and facilitating the excretion of phenolic compounds.

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. For 2,6-dimethyl-4-(methylthio)phenol, hydroxylation can potentially occur at several positions:

Aromatic Ring Hydroxylation: A hydroxyl group could be added to one of the vacant positions on the benzene (B151609) ring.

Methyl Group Hydroxylation: One of the two methyl groups attached to the aromatic ring could be hydroxylated to form a hydroxymethyl group.

Sulfoxidation: The sulfur atom of the methylthio group is a likely target for oxidation. This can lead to the formation of a sulfoxide (B87167) (a sulfur-oxygen double bond) and subsequently a sulfone (two sulfur-oxygen double bonds). The urinary excretion of sulfoxide metabolites has been observed for other thioether-containing compounds. nih.gov

Metabolite Identification and Characterization

The identification and characterization of metabolites are essential for a complete understanding of a compound's biotransformation. Based on the predicted metabolic pathways, several potential metabolites of 2,6-dimethyl-4-(methylthio)phenol could be formed. The table below summarizes these potential metabolites and the metabolic reactions involved.

| Potential Metabolite | Metabolic Pathway | Description |

| 2,6-Dimethyl-4-(methylsulfinyl)phenol | Sulfoxidation | Oxidation of the sulfur atom to form a sulfoxide. |

| 2,6-Dimethyl-4-(methylsulfonyl)phenol | Sulfoxidation | Further oxidation of the sulfoxide to form a sulfone. |

| (4-Hydroxy-3,5-dimethylphenyl)(methyl)sulfonium ion | S-Methylation (followed by ionization) | Not a primary metabolic route, but a potential reactive intermediate. |

| Hydroxylated-2,6-dimethyl-4-(methylthio)phenol | Aromatic or Alkyl Hydroxylation | Addition of a hydroxyl group to the aromatic ring or one of the methyl groups. |

| Glutathione conjugate of 2,6-dimethyl-4-(methylthio)phenol | Glutathione Conjugation | Formation of a conjugate with glutathione, likely after an initial oxidation step. |

| Glucuronide conjugate of 2,6-dimethyl-4-(methylthio)phenol | Glucuronidation | Conjugation of the phenolic hydroxyl group with glucuronic acid. |

| Sulfate (B86663) conjugate of 2,6-dimethyl-4-(methylthio)phenol | Sulfation | Conjugation of the phenolic hydroxyl group with a sulfate group. |

This table is based on inferred metabolic pathways from structurally similar compounds.

Excretion Studies in Biological Systems

Detailed excretion studies specifically for 2,6-dimethyl-4-(methylthio)phenol are not extensively documented in scientific literature. However, the general principles of xenobiotic excretion can be applied. The metabolites formed through Phase I and Phase II reactions are typically more water-soluble than the parent compound, which facilitates their elimination from the body. nih.gov

Environmental Degradation Mechanisms

The persistence of 2,6-Dimethyl-4-(methylthio)phenol in the environment is largely determined by its susceptibility to various degradation processes. These include oxidation in the atmosphere and water, as well as microbial breakdown in soil and aquatic systems.

Oxidation in Atmospheric and Aquatic Environments

In the presence of oxygen, phenolic compounds can undergo oxidation, a process that can be influenced by various factors. researchgate.net For instance, the oxidation of similar compounds, such as 2,6-di-t-butyl-4-methylphenol and 2,6-dimethylphenol (B121312), with peroxy radicals leads to the formation of products like dialkyl-p-benzoquinones and tetraalkyl diphenoquinones. researchgate.net The oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide (B78521) can yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. usgs.gov In aqueous solutions, the oxidation of phenol (B47542) and 2,6-dimethylphenol by the hexachloroiridate(IV) anion involves the transfer of an electron, forming a phenoxy-radical that can then undergo further reactions to form products like 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone and 2,6-dimethylbenzoquinone. rsc.org

The atmospheric fate of related nitrophenols, such as dimethyl-nitrophenol (DMNP), is influenced by photooxidation. copernicus.org The reaction of precursor compounds like xylenol with hydroxyl (OH) and nitrate (B79036) (NO3) radicals is a significant pathway for the formation and loss of DMNP in the atmosphere. copernicus.org

Microbial Degradation in Soil and Water Systems

Microbial activity plays a crucial role in the breakdown of phenolic compounds in the environment. nih.govresearchgate.net Various bacterial strains have been shown to degrade dimethylphenols. For example, Pseudomonas mendocina and Pseudomonas fluorescens have demonstrated the ability to degrade different isomers of dimethylphenol by employing different catabolic pathways. nih.govresearchgate.net Specifically for 2,6-dimethylphenol (2,6-DMP), a key monomer in the plastics industry, the bacterium Mycobacterium neoaurum B5-4 has been identified as capable of utilizing it as a sole carbon source for growth. researchgate.net This bacterium can degrade 2,6-DMP at concentrations ranging from 1 to 500 mg/L. researchgate.net The proposed metabolic pathway involves the conversion of 2,6-DMP to 2,6-dimethyl-hydroquinone and subsequent intermediates before entering the TCA cycle. researchgate.net

The complete biodegradation of another related compound, 2,4-dimethylphenol (B51704) (2,4-DMP), has been reported to take approximately two months under unspecified environmental conditions. epa.gov In soil, butylated hydroxytoluene (BHT), a structurally similar compound, undergoes significant decomposition primarily through biological processes, with 63–82% breaking down in non-sterilized soil within a day. industrialchemicals.gov.au Anaerobic degradation of phenol is also possible, with microorganisms utilizing electron acceptors like nitrate, sulfate, or even electrodes in bioelectrochemical systems. nih.gov

Sorption and Transport in Environmental Compartments

The movement and distribution of 2,6-Dimethyl-4-(methylthio)phenol in the environment are governed by its physical and chemical properties, which influence its sorption to soil and sediment and its transport in water and air. Phenolic compounds, in general, can be mobile in the environment. mdpi.com For instance, 2,4-dimethylphenol is very soluble in water and has an estimated half-life of 3 to 22 days. epa.gov Its vapor pressure suggests that volatilization is an important process for its distribution in the environment. epa.gov The stability of BHT in different soil types has been studied, showing that it decomposes into non-volatile products, mainly through biological processes. industrialchemicals.gov.au The high solubility of many heterocyclic compounds, which can include phenolic structures, allows them to readily enter aquatic environments and be transported through irrigation and other practices. mdpi.com

Ecotoxicological Impact Assessments

The ecotoxicological effects of a compound are assessed by studying its impact on various organisms in the ecosystem.

Effects on Aquatic Organisms

Phenolic compounds can be toxic to aquatic life. mdpi.com The toxicity of 2,6-dimethylphenol has been demonstrated in zebrafish, where it was found to be harmful. researchgate.net However, the introduction of the degrading bacterium Mycobacterium neoaurum B5-4 was effective in eliminating the compound and protecting the zebrafish. researchgate.net

Studies on other dimethylphenol isomers provide further insight into the potential toxicity of this class of compounds. For 2,4-dimethylphenol, acute toxicity to freshwater aquatic life has been observed at concentrations as low as 2,120 µg/L. epa.gov In tests with fathead minnows, growth was the most sensitive indicator of stress from exposure to phenol and 2,4-DMP. nih.gov The estimated maximum acceptable toxicant concentration for fathead minnows for 2,4-DMP was determined to be between 1,970 and 3,110 µg/L. nih.gov The toxicity of phenols can vary widely depending on the specific compound, the organism, and environmental factors like dissolved oxygen and temperature. gov.bc.ca

The following table provides a summary of the ecotoxicological data for related phenolic compounds:

| Compound | Organism | Effect | Concentration |

| 2,4-Dimethylphenol | Freshwater aquatic life | Acute toxicity | 2,120 µg/L |

| 2,4-Dimethylphenol | Fathead minnow (Pimephales promelas) | Maximum acceptable toxicant concentration | 1,970 - 3,110 µg/L |

| Phenol | Tubifex tubifex (freshwater sludge worm) | 96-hour LC50 | 221.552 mg/L |

| 4-Hydroxyphenol | Daphnia magna | Lowest effect level | 0.09 mg/L |

| 3-Hydroxyphenol | Daphnia magna | Lowest effect level | 0.25 mg/L |

This interactive data table is based on available data for related compounds and is for illustrative purposes.

Environmental Fate and Ecotoxicological Implications

Ecotoxicological Profile

A thorough review of publicly available scientific literature and environmental databases reveals a significant gap in the knowledge regarding the specific effects of 2,6-Dimethyl-4-(methylthio)phenol on terrestrial ecosystems. Despite extensive searches, no detailed research findings, ecotoxicological studies, or quantitative data on the impact of this compound on soil organisms (such as microorganisms, invertebrates like earthworms) or various plant species could be located.

Consequently, it is not possible to provide information on the potential for bioaccumulation in terrestrial food chains, its impact on soil microbial processes (such as nitrogen and carbon cycling), or its phytotoxicity. The absence of such data means that the environmental risk of 2,6-Dimethyl-4-(methylthio)phenol to terrestrial environments cannot be characterized at this time.

Data Tables

Due to the lack of available research, no data tables on the effects of 2,6-Dimethyl-4-(methylthio)phenol on terrestrial ecosystems can be presented.

Applications in Advanced Materials and Medicinal Chemistry

Role in Pharmaceutical Research and Drug Development

The structural characteristics of 2,6-Dimethyl-4-(methylthio)phenol have prompted investigations into its potential as a therapeutic agent, particularly in the context of metabolic diseases. Research in this area is currently in the preclinical stages, exploring its efficacy in various disease models and its influence on metabolic pathways.

Preclinical Studies in Disease Models (e.g., Nonalcoholic Fatty Liver Disease, Liver Fibrosis, Type 2 Diabetes Mellitus)

While direct preclinical studies on 2,6-Dimethyl-4-(methylthio)phenol for nonalcoholic fatty liver disease (NAFLD), liver fibrosis, and type 2 diabetes mellitus are not extensively documented in publicly available research, the therapeutic potential of structurally related compounds offers valuable insights. For instance, a racemic compound of Elafibranor, which shares a similar chemical moiety, has demonstrated efficacy in disease models of NAFLD, nonalcoholic steatohepatitis (NASH), and liver fibrosis. This suggests that the 2,6-dimethyl-4-(methylthio)phenol scaffold could be a promising starting point for the development of new drugs targeting these conditions. The progression of NAFLD to more severe conditions like NASH and fibrosis represents a significant global health issue, driving the search for effective pharmacotherapeutic strategies. nih.gov

Preclinical models are crucial for understanding the pathophysiology of these diseases and for the initial testing of new therapeutic agents. nih.govnih.gov Animal models, for example, are employed to mimic the metabolic dysregulation seen in human conditions like NAFLD and type 2 diabetes. nih.govnih.gov

Modulators of Metabolic Pathways

The potential of 2,6-Dimethyl-4-(methylthio)phenol and its derivatives to modulate metabolic pathways is a key area of interest. A related compound, 4-(methylthio)butyl isothiocyanate, has been shown to modulate the glycolytic pathway in preclinical models. While not a direct study of the title compound, this research highlights the potential for sulfur-containing phenolic compounds to influence metabolic processes. The mechanism of action for many phenolic compounds involves their interaction with specific molecular targets and pathways, including their ability to scavenge free radicals and prevent oxidative damage.

Development of Therapeutic Agents and Drug Candidates